molecular formula C9H13NO B3273815 6-Methoxy-3,3a,4,5-tetrahydro-2H-indole CAS No. 59601-27-3

6-Methoxy-3,3a,4,5-tetrahydro-2H-indole

Cat. No.: B3273815
CAS No.: 59601-27-3
M. Wt: 151.21 g/mol
InChI Key: BLXSQPBEXCQPGU-UHFFFAOYSA-N
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Description

6-Methoxy-3,3a,4,5-tetrahydro-2H-indole is a chemical compound belonging to the class of indole derivatives. Indoles are heterocyclic aromatic organic compounds characterized by a fused benzene and pyrrole ring. This particular compound features a methoxy group (-OCH₃) attached to the sixth position of the indole ring, which can influence its chemical properties and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-3,3a,4,5-tetrahydro-2H-indole typically involves the following steps:

  • Starting Materials: The synthesis often begins with tryptamine, a naturally occurring tryptamine derivative.

  • Methylation: The tryptamine undergoes methylation to introduce the methoxy group at the sixth position. This can be achieved using reagents like methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃).

  • Reduction: The resulting compound is then reduced to form the tetrahydroindole structure. This reduction can be performed using hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C).

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 6-Methoxy-3,3a,4,5-tetrahydro-2H-indole can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the indole to its corresponding oxindole derivatives.

  • Reduction: Further reduction can lead to the formation of simpler structures.

  • Substitution: Substitution reactions can introduce different functional groups at various positions on the indole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium trioxide (CrO₃) and potassium permanganate (KMnO₄).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation: Oxindole derivatives.

  • Reduction: Reduced indole derivatives.

  • Substitution: Substituted indole derivatives with different functional groups.

Scientific Research Applications

6-Methoxy-3,3a,4,5-tetrahydro-2H-indole has several scientific research applications across various fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: Indole derivatives are known to interact with various biological targets, influencing cellular processes.

  • Medicine: This compound and its derivatives have shown potential in drug discovery, particularly in the development of antiviral, anti-inflammatory, and anticancer agents.

  • Industry: It is used in the production of dyes, fragrances, and other fine chemicals.

Mechanism of Action

The mechanism by which 6-Methoxy-3,3a,4,5-tetrahydro-2H-indole exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and the derivatives involved.

Comparison with Similar Compounds

  • Tryptophan

  • Serotonin

  • Indomethacin

  • Oxindole

  • Tryptamine

Properties

IUPAC Name

6-methoxy-3,3a,4,5-tetrahydro-2H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-11-8-3-2-7-4-5-10-9(7)6-8/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLXSQPBEXCQPGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NCCC2CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methoxy-3,3a,4,5-tetrahydro-2H-indole
Reactant of Route 2
6-Methoxy-3,3a,4,5-tetrahydro-2H-indole
Reactant of Route 3
6-Methoxy-3,3a,4,5-tetrahydro-2H-indole
Reactant of Route 4
6-Methoxy-3,3a,4,5-tetrahydro-2H-indole
Reactant of Route 5
Reactant of Route 5
6-Methoxy-3,3a,4,5-tetrahydro-2H-indole
Reactant of Route 6
6-Methoxy-3,3a,4,5-tetrahydro-2H-indole

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